molecular formula C12H8O4 B191572 Isobergapten CAS No. 482-48-4

Isobergapten

Cat. No.: B191572
CAS No.: 482-48-4
M. Wt: 216.19 g/mol
InChI Key: AJSPSRWWZBBIOR-UHFFFAOYSA-N
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Description

Isobergapten, also known as 5-methoxy-2H-furo[2,3-h]chromen-2-one, is a naturally occurring furanocoumarin. Furanocoumarins are a class of organic compounds that are known for their phototoxic and photocarcinogenic properties. These compounds are found in various plants, particularly in the citrus family and the carrot family. This compound is known for its ability to intercalate DNA and induce photochemical mutations .

Biochemical Analysis

Biochemical Properties

Isobergapten plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM . Additionally, this compound scavenges DPPH radicals, indicating its antioxidant properties . The compound also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . These interactions highlight the potential of this compound in modulating enzymatic activities and protecting cells from oxidative stress.

Cellular Effects

This compound influences various cellular processes, including cell proliferation and cell cycle regulation. It has been shown to cause G2/M cell cycle arrest at concentrations ranging from 0.05 to 15.0 µM . This arrest can lead to the inhibition of cell division and proliferation, making this compound a potential candidate for anti-cancer therapies. Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels and has potential applications in managing diabetes. Additionally, this compound’s ability to scavenge free radicals helps mitigate oxidative stress, protecting cellular components from damage. The compound’s antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments. Its stability may be influenced by factors such as temperature and light exposure, which can affect its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities . At high doses, the compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, reducing glucose production . Additionally, this compound’s antioxidant properties are linked to its ability to scavenge free radicals and modulate redox balance within cells. These interactions highlight the compound’s role in maintaining metabolic homeostasis and protecting cells from oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as solubility and affinity for cellular components. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target cells.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, modulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobergapten can be synthesized through various methods. One common method involves the extraction of the compound from natural sources such as the roots of Heracleum maximum. The extraction process typically involves the use of organic solvents like methanol, followed by bioassay-guided fractionation to isolate the active constituents .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes grinding the plant material, followed by extraction with solvents such as acetone or methanol. The extract is then subjected to chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Isobergapten undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the furanocoumarin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced furanocoumarins .

Scientific Research Applications

Isobergapten has diverse applications in scientific research:

Comparison with Similar Compounds

Isobergapten stands out due to its specific molecular structure and its unique interactions with DNA and cellular components.

Properties

IUPAC Name

5-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPSRWWZBBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=C3C=COC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075415
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID8075415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-48-4
Record name Isobergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobergapten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-48-4
Source European Chemicals Agency (ECHA)
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Record name ISOBERGAPTEN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Isobergapten?

A1: this compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize this compound?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of this compound. [, , , ]

Q3: How can this compound be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify this compound in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying this compound, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for this compound analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for this compound analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for this compound. [, ]

Q5: Which plant species are known to contain this compound?

A5: this compound has been identified in various plant species, including:

  • Radix Angelicae Biseratae []
  • Heracleum laciniatum [, ]
  • Dorstenia bryoniifolia []
  • Heracleum moellendorffii [, ]
  • Notopterygium root []
  • Angelica archangelica []
  • Heracleum sphondylium []
  • Heracleum mantegazzianum []
  • Abutilon figarianum []
  • Saposhnikovia divaricata []
  • Peucedanum decursivum []
  • Heracleum canescens []
  • Heracleum pinnatum []
  • Heracleum dissectum []
  • Pastinaca sativa []
  • Incarvillea younghusbandii []

Q6: How is this compound typically isolated from plant material?

A6: this compound is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of this compound?

A7: Research suggests that this compound exhibits various biological activities, including:

  • Antifungal activity: this compound, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.
  • Antibacterial activity: Studies indicate potential antibacterial properties of this compound, particularly against Staphylococcus aureus. []

Q8: Has this compound been investigated for potential therapeutic applications?

A8: While this compound has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of this compound causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to this compound, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling this compound with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A10: While the provided research primarily focuses on this compound itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on this compound and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

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